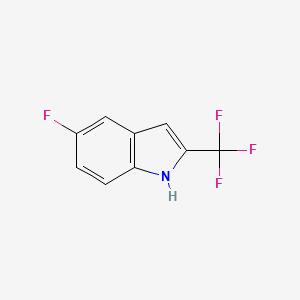

5-Fluoro-2-(trifluoromethyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPKHXWALKWODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743931 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007235-33-7 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-(trifluoromethyl)-1H-indole

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of fluorine-containing substituents, such as a fluoro group at the 5-position and a trifluoromethyl group at the 2-position, can dramatically enhance the pharmacological profile of indole derivatives. The trifluoromethyl (CF3) group, in particular, is known to increase lipophilicity, which can improve cell membrane permeability, and enhance metabolic stability by blocking potential sites of oxidation.[1][3][4] These characteristics make this compound a highly valuable building block in the synthesis of novel therapeutics.[1][3] This guide provides a comprehensive overview of the synthesis and characterization of this important molecule, offering insights into the rationale behind various experimental choices.

Synthesis Methodologies: A Strategic Approach

The construction of the this compound core can be achieved through several synthetic routes. The selection of a particular method is often dictated by factors such as the availability of starting materials, desired scale, and tolerance to various functional groups.

Fischer Indole Synthesis: A Classic and Versatile Route

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a robust and widely utilized method for constructing the indole ring system.[5][6][7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.[5][6]

Causality Behind Experimental Choices:

-

Starting Materials: The synthesis commences with 4-fluoroaniline, a readily available starting material. This is converted to 4-fluorophenylhydrazine. The choice of the carbonyl component is critical for introducing the trifluoromethyl group at the 2-position. 1,1,1-Trifluoroacetone is a common and effective reagent for this purpose.

-

Catalyst: A range of Brønsted and Lewis acids can catalyze the cyclization, including polyphosphoric acid (PPA), zinc chloride (ZnCl2), or p-toluenesulfonic acid (PTSA).[5] The choice of acid can influence reaction times and yields, and is often determined empirically. PPA is often favored for its dehydrating and catalytic properties.

-

Reaction Conditions: The reaction typically requires elevated temperatures to drive the[8][8]-sigmatropic rearrangement and subsequent cyclization.[9]

Experimental Protocol: Fischer Indole Synthesis

-

Formation of the Hydrazone:

-

In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride in a suitable solvent such as ethanol.

-

Add a stoichiometric equivalent of 1,1,1-trifluoroacetone.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization:

-

To the hydrazone mixture, slowly add the acid catalyst (e.g., polyphosphoric acid) at room temperature.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of ~7-8.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Modern Synthetic Approaches: Domino Reactions

More contemporary methods for the synthesis of trifluoromethyl-substituted indoles often employ domino or tandem reactions, which allow for the construction of complex molecules in a single pot, thereby increasing efficiency.[8]

One such approach involves a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-based trifluoromethylating reagent.[8]

Causality Behind Experimental Choices:

-

Substrate Design: The starting material is a 2-alkynylaniline derivative. The alkyne functionality serves as the precursor to the C2-C3 bond of the indole ring, while the aniline provides the nitrogen and benzene ring.

-

Trifluoromethylating Agent: A well-established fluoroform-derived CuCF3 reagent is often employed for the introduction of the CF3 group.[8] This reagent offers good reactivity and functional group tolerance.

-

Domino Strategy: This method combines the trifluoromethylation of the alkyne and the subsequent cyclization into a single, efficient process, avoiding the isolation of intermediates.[8]

Illustrative Workflow: Domino Synthesis

Caption: Domino synthesis workflow.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Spectroscopic and Spectrometric Data

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons will exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom. The N-H proton will appear as a broad singlet. |

| ¹³C NMR | The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons in the benzene ring will show coupling to the fluorine atom at the 5-position. |

| ¹⁹F NMR | Two distinct signals are expected: one for the fluorine atom at the 5-position and another for the trifluoromethyl group at the 2-position, which will appear as a singlet.[10] |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the compound (C9H5F4N: 203.14 g/mol ) should be observed.[11] |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Analyze the chemical shifts, integration values, and coupling constants to confirm the structure of the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.

Applications in Drug Discovery

The unique properties conferred by the fluoro and trifluoromethyl substituents make this compound an attractive scaffold for the development of new therapeutic agents. Indole derivatives are known to exhibit a wide range of biological activities, and the introduction of these fluorine-containing groups can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.[1][3][4] This makes the title compound a key intermediate for the synthesis of potential drug candidates in areas such as oncology, infectious diseases, and neurology.[12]

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. By understanding the rationale behind the chosen synthetic strategies and the application of modern analytical techniques, researchers can confidently prepare and validate this important building block for its use in drug discovery and development programs. The versatility of the Fischer indole synthesis and the efficiency of modern domino reactions provide a robust toolkit for accessing this valuable fluorinated indole derivative.

References

- The Power of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of 5-Fluoroindole-5-13C. (n.d.). DiVA portal.

- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.

- Supporting information. (n.d.). The Royal Society of Chemistry.

- Compound and nomenclature: 5-fluoro-2-(trifluoromethyl)-indole... (n.d.). ResearchGate.

- The Role of Trifluoromethyl Indoles in Modern Drug Discovery. (2025, December 14).

- Fischer indole synthesis. (n.d.). Wikipedia.

- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.

- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis and characterization of 5-fluoroindole derivatives. (2025, November). BenchChem.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- This compound CAS No.: 1007235-33-7 Cat. No.: M218733. (n.d.).

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. diva-portal.org [diva-portal.org]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. 1007235-33-7 | this compound - Moldb [moldb.com]

- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(trifluoromethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. The strategic incorporation of fluorine-containing substituents has become a powerful tool to modulate the physicochemical and pharmacological properties of these privileged structures. This guide provides a comprehensive technical overview of 5-Fluoro-2-(trifluoromethyl)-1H-indole, a heterocyclic building block of significant interest in modern drug discovery. The presence of both a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position imparts unique electronic and metabolic characteristics, making it a valuable synthon for the development of novel therapeutic agents.[1][2]

This document delves into the core physicochemical properties, synthesis, analytical characterization, and potential applications of this compound, offering field-proven insights and detailed methodologies for researchers in the pharmaceutical sciences.

Physicochemical Properties: A Quantitative Overview

The physicochemical profile of a molecule is paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, the combination of the electron-withdrawing fluorine and trifluoromethyl groups significantly impacts its characteristics.[1]

| Property | Value/Predicted Value | Source |

| Molecular Formula | C₉H₅F₄N | [3] |

| Molecular Weight | 203.14 g/mol | [3] |

| CAS Number | 1007235-33-7 | [4] |

| Melting Point | 67-70 °C (estimated based on 5-(Trifluoromethyl)indole) | [5][6] |

| Boiling Point | Not available | |

| pKa | 13.78 ± 0.30 (Predicted) | |

| logP | ~2.4-3.5 (estimated based on related structures) | [7][8] |

| Solubility | Predicted to have limited solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. | [5] |

Expert Insights: The trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability.[1] The fluorine atom at the 5-position can influence the acidity of the N-H proton and modulate metabolic stability by blocking potential sites of oxidation.[9] The estimated logP value suggests that this molecule adheres to Lipinski's Rule of 5, indicating its potential for good oral bioavailability.[10]

Synthesis and Reactivity

The construction of the this compound scaffold can be achieved through several synthetic strategies. A prominent and effective method involves a domino trifluoromethylation/cyclization of a suitably substituted 2-alkynylaniline.[11]

Domino Trifluoromethylation/Cyclization: A Mechanistic Approach

This elegant one-pot reaction utilizes a copper-based trifluoromethylating agent to introduce the CF₃ group and subsequently induce cyclization to form the indole ring. The causality behind this experimental choice lies in its efficiency and high regioselectivity.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. This compound | 1007235-33-7 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-(トリフルオロメチル)インドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. 5-Fluoroindole-2-carboxylic acid(399-76-8) 13C NMR spectrum [chemicalbook.com]

- 10. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum [chemicalbook.com]

- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

A Technical Guide to the Spectroscopic Profile of 5-Fluoro-2-(trifluoromethyl)-1H-indole

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The strategic introduction of fluorine-containing substituents can profoundly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. 5-Fluoro-2-(trifluoromethyl)-1H-indole is a prime example of this strategy, combining two distinct fluorine modifications on the indole ring. The C5-fluoro substituent and the C2-trifluoromethyl (CF₃) group create a unique electronic and steric profile, making it a valuable building block in drug discovery.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the structure of this compound. The interpretation is grounded in fundamental spectroscopic principles, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Rationale

The structural confirmation of a synthesized molecule is a logical workflow that relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system for structure elucidation.

Caption: Workflow for Spectroscopic Structure Elucidation.

The structure of this compound presents distinct features that are readily identifiable by spectroscopy. The aromatic indole core, the N-H proton, the C5-fluoro substituent, and the C2-trifluoromethyl group each produce characteristic signals.

Caption: Structure and IUPAC Numbering of the Indole Ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The powerful electron-withdrawing nature of the C2-CF₃ group and the electronegativity of the C5-F atom significantly influence the chemical shifts of the aromatic protons, generally pushing them downfield.

| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| NH -1 | 11.0 - 12.5 | br s | - | The N-H proton of indoles is typically broad and significantly downfield due to resonance and hydrogen bonding capabilities. |

| H -4 | ~ 7.7 | dd | ³J(H4-H6) ≈ 2.5, ⁴J(H4-F5) ≈ 4.5 | Deshielded by the anisotropic effect of the fused pyrrole ring. Shows coupling to H-6 (meta) and the C5-Fluorine. |

| H -6 | ~ 7.1 | ddd | ³J(H6-H7) ≈ 9.0, ⁴J(H6-H4) ≈ 2.5, ³J(H6-F5) ≈ 9.0 | Exhibits ortho coupling to H-7, meta coupling to H-4, and a large ortho coupling to the C5-Fluorine. |

| H -7 | ~ 7.5 | dd | ³J(H7-H6) ≈ 9.0, ⁴J(H7-F5) ≈ 5.0 | Shows ortho coupling to H-6 and a smaller meta coupling to the C5-Fluorine. |

| H -3 | ~ 6.8 | s (or q) | ⁴J(H3-F(CF3)) ≈ 1.0-2.0 | Shielded relative to other aromatic protons. May show a small quartet coupling to the three fluorine atoms of the CF₃ group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton. The presence of fluorine results in C-F coupling, which splits the signals of nearby carbon atoms into doublets or quartets.

| Carbon Position | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C -2 | ~ 125 - 135 | q, ¹J(C-F) ≈ 270-280 Hz | The carbon directly attached to the CF₃ group shows a characteristic quartet with a very large one-bond coupling constant. |

| C F₃ | ~ 120 - 125 | q, ¹J(C-F) ≈ 275-285 Hz | The carbon of the trifluoromethyl group itself appears as a strong quartet due to one-bond C-F coupling. |

| C -3 | ~ 105 - 110 | q, ²J(C-F) ≈ 30-40 Hz | This carbon is two bonds away from the CF₃ group, resulting in a smaller quartet. |

| C -3a | ~ 125 - 130 | d | Coupled to the C5-Fluorine. |

| C -4 | ~ 112 - 115 | d, ³J(C-F) ≈ 4-5 Hz | Shows a small three-bond coupling to the C5-Fluorine. |

| C -5 | ~ 158 - 162 | d, ¹J(C-F) ≈ 235-245 Hz | The carbon directly bonded to fluorine exhibits a large one-bond C-F coupling constant. |

| C -6 | ~ 110 - 115 | d, ²J(C-F) ≈ 25 Hz | Shows a significant two-bond coupling to the C5-Fluorine. |

| C -7 | ~ 120 - 125 | d, ²J(C-F) ≈ 10 Hz | Shows a two-bond coupling to the C5-Fluorine. |

| C -7a | ~ 135 - 140 | d | Coupled to the C5-Fluorine. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion, which often exceeds 800 ppm. This wide range makes it easier to resolve signals from non-equivalent fluorine atoms. For this compound, two distinct signals are expected.

| Fluorine Position | Observed δ (ppm) | Reference | Rationale |

| 2-CF ₃ | +14.8 | TFA at 0.0 ppm | The chemical shift of trifluoromethyl groups is highly sensitive to the local electronic environment. This value is characteristic for a CF₃ group attached to an electron-rich aromatic system. |

| 5-F | -48.2 | TFA at 0.0 ppm | The chemical shift for an aryl fluoride is distinct from that of a trifluoromethyl group, appearing significantly upfield in this case. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~ 3400 | N-H stretch | Medium-Strong | Characteristic of the indole N-H bond. |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Typical for C-H bonds on an aromatic ring. |

| 1620 - 1450 | C=C aromatic ring stretch | Medium-Strong | Multiple bands are expected in this region corresponding to the vibrations of the indole ring system. |

| 1350 - 1100 | C-F stretches (CF₃ and Ar-F) | Strong | C-F bonds produce very strong, characteristic absorption bands. The symmetric and asymmetric stretches of the CF₃ group are particularly intense. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Under electron ionization (EI), the molecule fragments in a reproducible manner, offering valuable structural clues.

Molecular Ion (M⁺•): The molecular formula C₉H₅F₄N gives an exact mass of 203.0307 and a nominal mass of 203. The molecular ion peak [M]⁺• at m/z = 203 should be clearly visible.

Proposed Fragmentation Pathway

The fragmentation of the molecular ion is dictated by the stability of the resulting fragment ions and neutral losses. For this molecule, key fragmentations would involve the robust indole core and the trifluoromethyl group.

Caption: Proposed EI-MS Fragmentation Pathway.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 203 | [C₉H₅F₄N]⁺• | - | Molecular Ion [M]⁺• |

| 183 | [C₉H₄F₃N]⁺• | •HF | Loss of hydrogen fluoride from the molecular ion. |

| 176 | [C₈H₅F₄]⁺• | HCN | Loss of hydrogen cyanide, a characteristic fragmentation of indole rings. |

| 134 | [C₈H₅FN]⁺ | •CF₃ | Loss of a trifluoromethyl radical to form a stable cation. This is often a significant peak for CF₃-containing compounds. |

| 107 | [C₇H₅F]⁺ | HCN from m/z 134 | Subsequent loss of hydrogen cyanide from the m/z 134 fragment. |

Experimental Protocols

The following sections detail generalized experimental procedures for the spectroscopic analysis of this compound, based on common laboratory practices.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for indoles to ensure the N-H proton is clearly visible.

-

Instrumentation: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Acquisition:

-

¹H NMR: Acquire spectra using a standard single-pulse experiment. Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

¹³C NMR: Acquire spectra with proton decoupling (e.g., using a zgpg30 pulse program). Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

¹⁹F NMR: Acquire spectra with proton decoupling. Use an external reference standard such as trifluoroacetic acid (TFA) or trichlorofluoromethane (CFCl₃).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal before analyzing the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a high-purity volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer capable of electron ionization (EI), such as a Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe.

-

Data Acquisition:

-

GC-MS: Inject 1 µL of the sample into the GC. Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the elution of the compound. The mass spectrometer should be set to scan a mass range of m/z 40-300.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

References

- A Technical Guide to the Spectroscopic Profile of Fluorinated 2-Methylindoles for Research and Development. (2025). Benchchem.

-

Cockburn, K. T., & Sykes, B. D. (n.d.). 376 MHz 1D ¹H decoupled,¹⁹F NMR spectrum of 5-fluoro-2-(trifluoromethyl)-indole. ResearchGate. [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. [Link]

-

Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 131–140. [Link]

-

Cockburn, K. T., & Sykes, B. D. (2024). Fluorine labelling for in situ F NMR in oriented systems. SciSpace. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

-

Midgley, J. M., et al. (1996). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Journal of Mass Spectrometry, 31(11), 1228-36. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Guo, G. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 759–762. [Link]

-

Berger, S., & Sicker, D. (2009). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. ResearchGate. [Link]

-

Göktaş, U., et al. (2019). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Semantic Scholar. [Link]

-

Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (2013). The Royal Society of Chemistry. [Link]

-

Cockburn, K. T., & Sykes, B. D. (n.d.). Compound and nomenclature: 5-fluoro-2-(trifluoromethyl)-indole. ResearchGate. [Link]

-

Synthesis of 5-Fluoroindole-5-13C. (n.d.). DiVA portal. [Link]

-

1H-Indole, 5-fluoro-. (n.d.). NIST WebBook. [Link]

-

Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes. [Link]

-

5-Fluoroisatin. (n.d.). PubChem. [Link]

-

Clark, J. (2020). Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

-

5-Fluoroindole. (n.d.). PubChem. [Link]

-

5-Fluoro-1H-indole. (n.d.). SpectraBase. [Link]

-

19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. [Link]

-

The Fluorescence of Indoles and its Application in Drug Analysis. (n.d.). Aston Research Explorer. [Link]

-

Methyl 1-(3-(Trifluoromethyl)phenyl)-1H-indole-3-carboxylate. (n.d.). SpectraBase. [Link]

-

5-fluoro-1,3-dihydro-2H-indol-2-one. (n.d.). PubChem. [Link]

-

Onomura, O., et al. (2014). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, 16(1), 214-217. [Link]

-

Wasa, M., & Lectka, T. (2018). Enantioseparation and Racemization of 3-Fluorooxindoles. PMC. [Link]

-

The Origin of Fragmentation Patterns. (2020). Chemistry LibreTexts. [Link]

- An environmental friendly heterogeneous catalyst Cell-CuI-NPs was employed for the synthesis of biologically promising 1-((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-d

Biological Activity of 5-Fluoro-2-(trifluoromethyl)-1H-indole Derivatives and Related Scaffolds

An In-depth Technical Guide:

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs. The strategic introduction of fluorine and trifluoromethyl (CF3) groups into this scaffold has emerged as a powerful strategy to enhance pharmacological properties. Specifically, the 5-Fluoro-2-(trifluoromethyl)-1H-indole core and its close structural analogs, such as 2-oxindoles, represent a privileged class of compounds with a wide spectrum of biological activities. These modifications can significantly improve metabolic stability, lipophilicity, and target binding affinity, making these derivatives highly attractive for drug discovery.[1][2] This guide provides a comprehensive technical overview of the prominent biological activities of these compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial potential. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) insights to guide future development efforts.

Chapter 1: The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The Strategic Advantage of Fluorine and Trifluoromethyl Substitution

The incorporation of a fluorine atom at the C-5 position and a trifluoromethyl group at the C-2 position of the indole ring is a deliberate design choice rooted in established medicinal chemistry principles.

-

Fluorine (C-5): The small size and high electronegativity of fluorine can alter the electronic properties of the indole ring, influencing pKa and hydrogen bonding capabilities. Crucially, the C-F bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound.[3][4]

-

Trifluoromethyl Group (C-2): The CF3 group is a powerful bioisostere for a methyl group but with vastly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, increasing bioavailability.[1][2] Furthermore, the CF3 group can engage in unique, non-covalent interactions with biological targets, potentially leading to higher binding affinity and potency.[2]

Together, these substitutions create a scaffold with an enhanced pharmacokinetic and pharmacodynamic profile, making it a fertile ground for the development of novel therapeutic agents.

Core Synthesis Strategies

The construction of the 5-fluoroindole core can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Key methods include:

-

Leimgruber-Batcho Indole Synthesis: Widely used in industry, this method is valued for its high yields and the accessibility of the required 2-nitrotoluene precursors.[5]

-

Fischer Indole Synthesis: A classic and versatile method involving the acid-catalyzed cyclization of an arylhydrazone, derived from 4-fluoro-phenylhydrazine.[6]

-

Sugasawa Indole Synthesis: This method involves the reaction of a 4-fluoroaniline with chloroacetonitrile in the presence of a Lewis acid, followed by a reductive cyclization.[5]

These foundational methods provide reliable access to the core scaffold, enabling the subsequent synthesis of diverse derivative libraries for biological screening.

Chapter 2: Anticancer Activity

Derivatives of the fluorinated indole scaffold have demonstrated significant potential as anticancer agents by targeting fundamental pathways involved in cancer cell proliferation and survival.[3]

Mechanism: Inhibition of Receptor Tyrosine Kinases (RTKs)

Many cancers are driven by the aberrant activity of RTKs like the Epidermal Growth Factor Receptor (EGFR). Indole derivatives have been successfully developed as EGFR inhibitors.[7][8] The 5-fluoro-2-(trifluoromethyl) substitution pattern can enhance binding to the ATP pocket of the kinase domain, preventing autophosphorylation and downstream signaling. This blockade leads to cell cycle arrest and the induction of apoptosis.

Caption: EGFR signaling pathway inhibited by a 5-Fluoro-2-(trifluoromethyl)-indole derivative.

Quantitative Data: Cytotoxic Activity of Indole Derivatives

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |

| Indole-Acrylamide | Compound 1 | Huh7 (Hepatocellular Carcinoma) | 5.0 | [9] |

| Indole-Tetrazole | Compound 9 | A549 (Lung) | 3.5 | [9] |

| Pyrazolinyl-Indole | Compound 17 | Leukemia | <10 (78.76% inhibition) | [9] |

| Indole-Oxadiazole | Compound 2e | HCT116 (Colorectal) | 6.43 | [7] |

| Indole-Oxadiazole | Compound 2e | A549 (Lung) | 9.62 | [7] |

| Fluorinated bis-Indole | Compound 33h | FLT3 Kinase | 0.17 | [10] |

Self-Validating Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard, self-validating method to determine the cytotoxic effects of novel this compound derivatives on cancer cells.

Objective: To quantify the reduction in cell viability as a measure of the compound's cytotoxic potency (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture & Seeding:

-

Culture human cancer cells (e.g., A549 lung adenocarcinoma) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed 5,000 cells per well in 100 µL of media into a 96-well flat-bottom plate.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Preparation & Treatment:

-

Prepare a 10 mM stock solution of the test indole derivative in DMSO.

-

Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Controls (Self-Validation):

-

Vehicle Control: Wells with cells treated with media containing 0.5% DMSO. Represents 100% viability.

-

Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin). Validates assay sensitivity.

-

Media Blank: Wells with media but no cells. Used for background subtraction.

-

-

Remove the old media from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.

-

Incubate the plate for 48-72 hours.

-

-

MTT Reagent Addition & Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization & Absorbance Reading:

-

Carefully remove the media from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the media blank from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100.

-

Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

-

Chapter 3: Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Fluorinated indole derivatives have shown promise in modulating key inflammatory pathways.

Mechanism: Inhibition of Interleukin-1 (IL-1) Receptor Signaling

The pro-inflammatory cytokine IL-1 plays a critical role in inflammatory diseases.[11] Studies on structurally related 5-fluoro-2-indolinone derivatives have shown that they can act as potent inhibitors of the IL-1 receptor (IL-1R).[11][12] By blocking this receptor, these compounds prevent the activation of downstream signaling cascades, such as NF-κB and MAP kinases, which are responsible for the transcription of numerous inflammatory genes (e.g., COX-2, TNF-α).

Caption: IL-1R signaling pathway blocked by a 5-Fluoro-Indolinone derivative.

Quantitative Data: IL-1R Inhibitory Activity

The following data for 5-fluoro-1H-indole-2,3-dione derivatives highlight their potent anti-inflammatory activity.

| Compound ID | Substitution | IC50 (µM) for IL-1R Inhibition | Reference |

| 52 | Lead Compound | 0.09 | [11][12] |

| 65 | Lead Compound | 0.07 | [11][12] |

| 78 | Optimized Derivative | 0.01 | [11][12] |

| 81 | Optimized Derivative | 0.02 | [11][12] |

Self-Validating Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic and reliable in vivo model to screen for acute anti-inflammatory activity.[13][14][15]

Objective: To evaluate the ability of a test compound to reduce acute inflammation (edema) in a rodent model.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a drug is measured by its ability to reduce this swelling compared to a vehicle-treated control group.

Step-by-Step Methodology:

-

Animal Acclimation & Grouping:

-

Use male Wistar rats (150-200 g). Acclimate the animals for at least one week under standard laboratory conditions (25±3°C, 12h light/dark cycle, food and water ad libitum).[15]

-

Divide animals into groups (n=6 per group):

-

Group 1 (Control): Vehicle only (e.g., 0.5% CMC in saline).

-

Group 2 (Standard): Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Group 3-5 (Test): Test indole derivative at various doses (e.g., 10, 25, 50 mg/kg, p.o.).

-

-

-

Baseline Measurement & Dosing:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

-

Administer the vehicle, standard drug, or test compound orally (p.o.) by gavage.

-

-

Induction of Inflammation:

-

One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.[15]

-

-

Data Analysis & Validation:

-

Calculate Edema Volume: For each animal at each time point, subtract the initial paw volume (0 hr) from the post-injection paw volume.

-

Calculate Percent Inhibition: Determine the percentage of edema inhibition for the standard and test groups using the formula: [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] * 100.

-

Validation: The standard drug (Indomethacin) group must show a statistically significant reduction in paw edema compared to the control group for the experiment to be considered valid.

-

Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be used to compare the test groups to the control group. A p-value < 0.05 is typically considered significant.

-

Chapter 4: Antimicrobial and Antiviral Activities

The unique electronic properties of fluorinated indoles also make them effective agents against microbial pathogens.

Antibacterial and Antifungal Potential

Studies have shown that fluorinated indole derivatives possess activity against a range of bacteria and fungi. For example, 5-fluoroindole has shown activity against extensively drug-resistant Acinetobacter baumannii (XDRAB).[16] Other fluoro-isatin-triazole derivatives have demonstrated significant potency against bacterial strains like S. epidermidis and fungal pathogens such as A. niger and C. albicans.[17]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 5-Fluoroindole | XDR A. baumannii | 64 | [16] |

| 5-Fluoro-isatin-triazole (4a) | A. niger | 0.0075 (µmol/mL) | [17] |

| 5-Fluoro-isatin-triazole (4d) | C. albicans | 0.0082 (µmol/mL) | [17] |

Antiviral Activity

Fluorinated indole-carboxamide derivatives have been reported as highly potent inhibitors of HIV-1 replication in human T-lymphocyte cells, with some compounds showing extraordinary activity in the picomolar range.[18]

| Compound Class | Virus | Activity Metric | Value (nM) | Reference | | :--- | :--- | :--- | :--- | | Fluoro-indole-carboxamide (19a-e) | HIV-1 WT | EC50 | 2.0 - 4.6 |[18] | | Fluoro-indole-carboxamide (23n) | HIV-1 WT | EC50 | 0.0058 |[18] |

Self-Validating Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To quantify the antibacterial or antifungal potency of test compounds.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a 2X concentrated Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Prepare a stock solution of the test compound in DMSO. Create serial two-fold dilutions in a 96-well plate (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Prepare a bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the well.

-

-

Inoculation:

-

Add the standardized inoculum to each well containing the compound dilutions.

-

Controls (Self-Validation):

-

Growth Control: Wells with inoculum and media but no compound. Must show visible turbidity.

-

Sterility Control: Wells with media only. Must remain clear.

-

Positive Control: Wells with a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole). The MIC should fall within the expected range.

-

-

-

Incubation & Reading:

-

Incubate the plate at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Chapter 5: Structure-Activity Relationship (SAR) and Future Directions

Synthesizing SAR Insights

By analyzing the biological data across different studies, key structure-activity relationships can be inferred to guide the design of more potent and selective molecules.

Caption: Logical workflow from the core scaffold to an optimized lead candidate via SAR.

-

N-1 Position: Substitution at the indole nitrogen can significantly impact lipophilicity and steric interactions within the target's binding pocket.

-

C-3 Position: This is a common site for derivatization. Introducing groups capable of hydrogen bonding (e.g., amides, hydrazones, heterocycles) often enhances binding affinity and potency.[11][12]

-

Aromatic Ring: The nature and position of substituents on any appended aromatic rings are critical. Electron-withdrawing groups have been shown to be favorable for anti-inflammatory activity.[12]

Future Outlook

The this compound scaffold is a highly versatile and promising platform for drug discovery. Future research should focus on:

-

Multi-Targeting Agents: Designing derivatives that can simultaneously inhibit multiple pathways (e.g., kinase activity and inflammatory signaling) for synergistic effects in complex diseases like cancer.

-

Improving Selectivity: Fine-tuning substitutions to enhance selectivity for specific kinase isoforms or microbial targets to reduce off-target effects and improve the therapeutic index.

-

Pharmacokinetic Optimization: Further exploration of substitutions that improve solubility, oral bioavailability, and metabolic stability to develop candidates suitable for clinical development.

By leveraging the foundational knowledge outlined in this guide, researchers can accelerate the design and development of novel, highly effective therapeutic agents based on this privileged chemical scaffold.

References

-

Sakat, S. S., Juvekar, A. R., & Gambhire, M. N. (2010). In vitro antioxidant and anti-inflammatory activity of methanol extract of Oxalis corniculata Linn. International Journal of Pharma and Bio Sciences, 1(2). [Link]

- Arul, V., Kothai, R., & Christina, A. J. M. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Sciences and Research, 2(7), 1649.

- Patil, K. R., & Patil, C. R. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 269-273.

-

Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]

-

Soylu-Eter, E., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie. [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2841. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 23(1), 145-154. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Trifluoromethyl Indoles in Modern Drug Discovery. [Link]

-

Al-Romaigh, H. A., et al. (2024). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 29(10), 2355. [Link]

-

Song, Z., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(48), 32843-32857. [Link]

-

Wang, X., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2162981. [Link]

-

Soylu-Eter, E., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie, 356(12), e2300217. [Link]

-

Fansi, A. A., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7586. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). The Role of Trifluoromethyl Indoles in Modern Drug Discovery. [Link]

-

Söyler, U. (2019). Synthesis of 5-Fluoroindole-5-13C. DiVA portal. [Link]

-

Bao, X., et al. (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 8, 607. [Link]

-

Bao, X., et al. (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 8, 607. [Link]

-

Joshi, K. C., Pathak, V. N., & Jain, S. K. (1980). Studies of potential organo-fluorine antibacterial agents. Part 5: Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives. Pharmazie, 35(11), 677-679. [Link]

-

ResearchGate. Structure of 5-fluoroindole derivatives 145–150. [Link]

-

El-Sayed, N. N. E., & Al-hassany, W. A. M. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 8(1), 1-25. [Link]

-

El-Sayed, N. N. E., & Al-hassany, W. A. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Results in Chemistry, 7, 101490. [Link]

-

da Silva, G. D., et al. (2020). The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain. Antioxidants, 9(12), 1259. [Link]

-

Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(20), 11989-12012. [Link]

-

Sun, M., et al. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. IUCrData, 8(8), x230919. [Link]

-

Deswal, S., et al. (2023). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Journal of the Iranian Chemical Society, 20(8), 2217-2233. [Link]

-

Al-Omar, M. A., & Amr, A. G. E. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 27(15), 4880. [Link]

-

Yang, T., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Frontiers in Microbiology, 14, 1184913. [Link]

-

ResearchGate. (2022). Molecular Docking Studies on The Anti-Cancer Activity of Novel Tri-Substituted Fluoro Indole Derivatives Against Human Topoisomerase-II Enzyme using In-Silico Methods. [Link]

- Cihan-Üstündağ, G., & Çapan, G. (2013). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 17(1), 16-22.

-

Jayashree, B. S., et al. (2022). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Communications Biology, 5(1), 1-13. [Link]

-

Sim, J., et al. (2024). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. diva-portal.org [diva-portal.org]

- 6. benchchem.com [benchchem.com]

- 7. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors | MDPI [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 10. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 14. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

- 15. scielo.br [scielo.br]

- 16. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of Fluorine in Indole Scaffolds: A Guide to Unlocking Novel Therapeutic Targets

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, has been the foundation for numerous therapeutic agents.[1][2] Its structural versatility and inherent biological activity make it an attractive starting point for drug discovery.[3] The strategic incorporation of fluorine into the indole ring system has emerged as a powerful approach to modulate and enhance the pharmacological properties of these compounds.[4][5] Fluorine's unique electronic properties, including its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby unlocking new therapeutic potential and refining activity against existing targets.[5] This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of fluorinated indole compounds, with a focus on oncology, infectious diseases, and neurodegenerative disorders. We will delve into the mechanistic insights that drive the efficacy of these compounds, provide detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic potential.

The Significance of Fluorine in Indole-Based Drug Discovery

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to optimize its pharmacokinetic and pharmacodynamic profile.[5] When applied to the indole scaffold, fluorination can lead to several advantageous modifications:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved bioavailability and dosing regimens.[5]

-

Modulation of Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within the indole ring, influencing hydrogen bonding and other non-covalent interactions with the target protein. This can lead to enhanced binding affinity and selectivity.[5]

-

Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is particularly relevant for drugs targeting the central nervous system.

-

Conformational Control: The presence of fluorine can influence the preferred conformation of the indole ring and its substituents, potentially locking the molecule into a bioactive conformation.

Therapeutic Targets in Oncology

Fluorinated indole derivatives have shown significant promise as anticancer agents by targeting key pathways involved in tumor growth, proliferation, and survival.[1][6]

Kinase Inhibition: A Dominant Anti-Cancer Strategy

Many fluorinated indoles function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[6][7]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1][8] Sunitinib, an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors, is a prime example of a fluorinated indole that targets multiple receptor tyrosine kinases, including VEGFR-2.[7][9][10][11][12][13]

Mechanism of Action: Sunitinib competitively inhibits the ATP-binding site of VEGFR-2, preventing its autophosphorylation and the activation of downstream signaling pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways.[8][9][14][15] This leads to an inhibition of endothelial cell proliferation and migration, ultimately suppressing tumor angiogenesis.[9][11]

Signaling Pathway: VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling cascade by Sunitinib.

Some fluorinated indole derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), offering a multi-pronged attack on cancer cells.[3] EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor cell proliferation, while CDK-2 is a key regulator of the cell cycle.

Mechanism of Action: By simultaneously blocking EGFR-mediated growth signals and CDK-2-driven cell cycle progression, these dual inhibitors can induce cell cycle arrest and apoptosis.

Signaling Pathway: EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a fluorinated indole compound.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and are crucial for cell division.[1] Several indole derivatives, including fluorinated analogs, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[1][6]

Structure-Activity Relationship (SAR): Studies on indole-chalcone derivatives have provided valuable SAR insights. For instance, a fluoro group at the 6-position of the indole ring resulted in potent cytotoxicity against oxaliplatin-resistant colorectal cancer cells.[7] Similarly, a 5-fluoro substitution also demonstrated strong activity.[7][8] This suggests that electron-withdrawing groups at these positions are favorable for anti-tubulin activity.[7][8]

Data on Anticancer Activity of Fluorinated Indole Derivatives

| Compound ID | Target/Assay | Cell Line | IC50/GI50 (nM) | Source |

| FC116 | Cytotoxicity | HCT-116/L (oxaliplatin-resistant) | 6 | [7][8] |

| 5-fluoro analog of FC116 | Cytotoxicity | HCT-116/L | 7 | [7][8] |

| Dihydroisoxazole 4b (p-fluoro) | Cytotoxicity | Jurkat, HL-60, HCT-116, HeLa, A549, A2780 | < 7000 | [16] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | Antiproliferative | A375 (melanoma) | 570 | [17] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | Antiproliferative | MDA-MB-231 (breast) | 1610 | [17] |

Therapeutic Targets in Infectious Diseases

The structural diversity of fluorinated indoles has also been exploited in the development of novel anti-infective agents.[11]

Antiviral Activity: Targeting HIV-1

Fluorinated indoles have been investigated as inhibitors of various stages of the HIV-1 life cycle.[8][12]

The entry of HIV-1 into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface.[5][18][19][20] This is followed by a conformational change that allows gp120 to bind to a coreceptor (CCR5 or CXCR4), leading to membrane fusion mediated by gp41.[18][19] Fluorinated indole derivatives have been developed as HIV-1 attachment inhibitors, preventing the initial interaction between the virus and the host cell.[12]

Mechanism: HIV-1 Entry and Inhibition

Caption: Mechanism of HIV-1 entry and its inhibition by a fluorinated indole attachment inhibitor.

Reverse transcriptase is a key viral enzyme that converts the viral RNA genome into DNA, a crucial step for viral replication.[21] Fluorinated indole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity.[21]

Structure-Activity Relationship (SAR): In a series of benzenesulfonyl fluorinated-indolecarboxamide derivatives, the 4-fluoroindole derivative was the most potent against wild-type HIV-1 in MT-4 and C8166 cells, with ED50 values of 0.5 nM and 0.8 nM, respectively.[22] This highlights the beneficial effect of fluorine at the 4-position for this class of compounds.

Data on Anti-HIV Activity of Fluorinated Indole Derivatives

| Compound Series | Target | Result | Source |

| 7-substituted carboxamides-4-fluoro indole | HIV-1 Inhibition | EC50 values in the nanomolar to picomolar range | [8] |

| 5-fluoroindazole derivatives | HIV-1 Reverse Transcriptase | IC50 of 25 nM (13-fold more potent than non-fluorinated analog) | [21] |

| Fluorinated indole-carboxamides | HIV-1 Replication (CEM cells) | EC50 values of 2.0–4.6 nM | [21] |

Antibacterial Activity

Fluorinated benzothiophene-indole hybrids have emerged as a promising class of antibacterial agents, particularly against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains.[15][23][24][25]

Mechanism of Action: These compounds have been found to target bacterial pyruvate kinase, an essential enzyme in glycolysis, thereby disrupting bacterial metabolism.[15][23][24]

Structure-Activity Relationship (SAR): In a study of fluorinated benzothiophene-indole hybrids, 5-hydroxy indole-substituted compounds generally showed the best antibacterial activities.[15][25] The position of the indole substitution and the thiophene sulfur also significantly influenced activity, indicating a complex SAR.[15][25]

Therapeutic Targets in Neurodegenerative Diseases

The ability of fluorine to enhance blood-brain barrier permeability makes fluorinated indoles attractive candidates for treating neurodegenerative diseases.[26]

Potassium Channel Modulation

Potassium channels play a crucial role in regulating neuronal excitability. Modulators of these channels can have neuroprotective effects. Flindokalner (BMS-204352) is a fluorinated oxindole that acts as a positive modulator of neuronal Kv7 and large-conductance calcium-activated (BKca) potassium channels.[2][27]

Mechanism of Action: By opening these potassium channels, Flindokalner hyperpolarizes neurons, reducing their excitability. This mechanism has been explored for its potential neuroprotective effects in conditions like stroke.[27]

Experimental Protocols

The following protocols provide standardized methods for evaluating the therapeutic potential of fluorinated indole compounds.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a luminescence-based assay to determine the IC50 of a compound against VEGFR-2.[3][11][28][29][30]

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP

-

PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

-

Test Compound (Fluorinated Indole)

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96-well plates

-

Microplate reader with luminescence detection

Procedure:

-

Compound Dilution: Prepare a serial dilution of the fluorinated indole in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

-

Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

-

Plate Setup:

-

Add 12.5 µL of the master mixture to each well.

-

Add 2.5 µL of the diluted test compound to the "Test" wells.

-

Add 2.5 µL of 1x Kinase Buffer with DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

-

-

Enzyme Addition:

-

Add 10 µL of diluted VEGFR-2 enzyme to the "Test" and "Positive Control" wells.

-

Add 10 µL of 1x Kinase Buffer to the "Blank" wells.

-

-

Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.

-

ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 45 minutes.

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value using a non-linear regression curve fit.

Workflow: In Vitro Kinase Assay

Caption: General workflow for an in vitro VEGFR-2 kinase inhibition assay.

Tubulin Polymerization Assay

This fluorescence-based assay measures the effect of compounds on tubulin polymerization in vitro.[1][2][9][10]

Materials:

-

Purified Tubulin (e.g., porcine brain)

-

GTP solution

-

Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

Fluorescent reporter (e.g., DAPI)

-

Test Compound (Fluorinated Indole)

-

Black, 96-well plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Thaw all reagents on ice.

-

Reaction Setup: On ice, prepare the reaction mixture containing polymerization buffer, GTP, fluorescent reporter, and the test compound at various concentrations.

-

Initiate Polymerization: Add purified tubulin to the reaction mixture and mix gently.

-

Data Acquisition: Immediately transfer the plate to a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 420 nm) every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of the test compound to the positive (e.g., paclitaxel for stabilizers, vinblastine for destabilizers) and negative (DMSO) controls to determine the inhibitory or stabilizing effect.

HIV-1 Entry Assay (TZM-bl Reporter Gene Assay)

This assay measures the inhibition of HIV-1 entry using a HeLa cell line (TZM-bl) that expresses CD4, CCR5, and CXCR4, and contains an HIV-1 LTR-driven luciferase reporter gene.[19]

Materials:

-

TZM-bl cells

-

Growth Medium (GM): DMEM supplemented with 10% FBS, penicillin/streptomycin

-

Env-pseudotyped HIV-1 virus stock

-

Test Compound (Fluorinated Indole)

-

DEAE-Dextran

-

Luciferase Assay Reagent (e.g., Bright-Glo™)

-

White, 96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Compound and Virus Preparation:

-

Prepare serial dilutions of the test compound in GM.

-

Dilute the HIV-1 virus stock in GM to a concentration that yields a reproducible luciferase signal.

-

-

Neutralization Reaction: In a separate plate, incubate the diluted virus with the serially diluted test compound for 45-90 minutes at 37°C.

-

Infection: Remove the medium from the TZM-bl cells and add the virus-compound mixture. Also include virus-only (positive control) and cell-only (background) wells.

-

Enhance Infection: Add GM containing DEAE-Dextran to each well.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Lysis and Luminescence Reading:

-

Remove the medium and lyse the cells.

-

Add luciferase assay reagent to each well and incubate for 2 minutes at room temperature.

-

Transfer the lysate to a white, opaque 96-well plate and measure the luminescence.

-

-

Data Analysis: Calculate the percent neutralization for each compound concentration and determine the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the MIC of a compound using the broth microdilution method.[26][6][15][31][32]

Materials:

-

Test Compound (Fluorinated Indole)

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compound in CAMHB.

-

Inoculum Preparation:

-

From a fresh culture, suspend several bacterial colonies in sterile saline.

-

Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

-

-

Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. Include a positive control (inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity).

Conclusion and Future Directions

The strategic incorporation of fluorine into the indole scaffold has proven to be a highly effective strategy for the discovery and development of novel therapeutic agents. Fluorinated indoles have demonstrated potent activity against a wide range of targets in oncology, infectious diseases, and neuroscience. The insights gained from structure-activity relationship studies continue to guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the complex signaling pathways involved in these diseases deepens, the rational design of fluorinated indole derivatives will undoubtedly lead to the development of innovative and effective therapies for some of the most challenging medical conditions.

References

-

Molecules. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. [Link]

-

PubMed. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. [Link]

-

PubMed. (2020). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. [Link]

-

ResearchGate. (2025). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. [Link]

-

R Discovery. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. [Link]

-

ACS Pharmacology & Translational Science. (2024). Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. [Link]

-

PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

-

Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

-

Duke University. (2025). Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. [Link]

-

Duke University. (2021). Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. [Link]

-

ACS Pharmacology & Translational Science. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. [Link]

-

ResearchGate. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. [Link]

-

PubMed. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. [Link]

-

MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. [Link]

-

Dove Medical Press. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. [Link]

-

MDPI. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. [Link]

-

ResearchGate. (n.d.). Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells. [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]

-

oalib. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. [Link]

-

ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. [Link]

-

ResearchGate. (n.d.). Measurement of infectious HIV-1 virions by blue-cell counting in TZM-bl.... [Link]

- Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

-

PubMed Central. (n.d.). A review on recent developments of indole-containing antiviral agents. [Link]

-

PubMed Central. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. [Link]

-

ResearchGate. (n.d.). Structure of fluorinated indoline hybrids 79–80. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

-

PubMed. (n.d.). Synthesis and potassium channel opening activity of substituted 10H-benzo[8][9]furo[3,2-b]indole-and 5,10-dihydro-indeno[1,2-b]indole-1-carboxylic acids. [Link]

-

ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. [Link]

-

PubMed Central. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]

-

MDPI. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. [Link]

-

ResearchGate. (n.d.). IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,.... [Link]

-